Pemigatinib

Catalog No.
S538936
CAS No.
1513857-77-6
M.F
C24H27F2N5O4
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemigatinib

CAS Number

1513857-77-6

Product Name

Pemigatinib

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Molecular Formula

C24H27F2N5O4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)

InChI Key

HCDMJFOHIXMBOV-UHFFFAOYSA-N

SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

Pemigatinib; INCB054828; INCB-054828; INCB 054828; INCB54828; INCB 54828; INCB-54828

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Description

The exact mass of the compound Pemigatinib is 487.2031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Pemigatinib works by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are proteins on the surface of cells that play a role in cell growth, proliferation, and survival. Mutations in these receptors can lead to uncontrolled cell growth and cancer development [Source: National Cancer Institute (.gov) ]. Pemigatinib selectively binds to and blocks the activity of FGFRs with specific mutations, thereby hindering cancer cell growth.

Ongoing Research

Pemigatinib is currently being investigated in clinical trials for the treatment of various cancers driven by FGFR mutations. These include cholangiocarcinoma (bile duct cancer), bladder cancer, and some types of lung cancer [Source: ClinicalTrials.gov ]. Researchers are evaluating its efficacy, safety, and optimal dosing regimens, either as a single therapy or in combination with other drugs.

Biomarker Development

An essential aspect of research with pemigatinib involves identifying biomarkers. Biomarkers are biological molecules that can indicate the presence of a disease or a patient's response to treatment. Identifying FGFR mutations can help determine which patients might benefit most from pemigatinib therapy [Source: National Cancer Institute (.gov) ].

Pemigatinib is a small molecule kinase inhibitor specifically targeting fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. It is primarily utilized in the treatment of unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma, especially in patients with specific FGFR2 gene fusions or rearrangements. Pemigatinib was granted accelerated approval by the Food and Drug Administration on April 17, 2020, based on its efficacy in clinical trials involving patients who had previously undergone treatment for their cancer .

Pemigatinib acts as a specific inhibitor of FGFR1, FGFR2, and FGFR3 []. These receptors are involved in various cellular processes, including cell growth, proliferation, and survival. In certain cancers, mutations or amplifications in FGFR genes lead to their constitutive activation, promoting uncontrolled cell growth []. Pemigatinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, a crucial energy molecule needed for their signaling activity. This effectively blocks the downstream signaling pathways driven by FGFRs, leading to tumor cell death or suppression of growth [].

The mechanism of action of pemigatinib involves the inhibition of FGFR phosphorylation and subsequent signaling pathways that promote tumor cell proliferation. This inhibition leads to decreased cell viability in cancer cell lines with activating FGFR alterations such as amplifications, fusions, or mutations. The binding of pemigatinib to the ATP-binding pocket of FGFRs stabilizes the inactive form of the receptor, effectively blocking downstream signaling pathways that are critical for tumor growth .

Pemigatinib exhibits potent antitumor activity, with an IC50 value of less than 2 nM against FGFR1, FGFR2, and FGFR3. In preclinical studies using mouse xenograft models, pemigatinib demonstrated significant suppression of tumor growth in cancers characterized by FGFR alterations. In particular, it has shown efficacy against cholangiocarcinoma with oncogenic FGFR2 fusions . The drug also interacts with other signaling pathways, including those involving ERK1/2 and STAT5, further contributing to its antitumor effects .

The synthesis of pemigatinib involves multi-step organic reactions that typically include:

  • Formation of the Tricyclic Core: This step usually involves cyclization reactions to create the tricyclic structure central to pemigatinib's activity.
  • Functional Group Modifications: Introduction of various functional groups to enhance solubility and bioactivity.
  • Final Coupling Steps: These may involve coupling reactions to attach moieties that improve pharmacokinetic properties.

While specific synthetic routes are proprietary, they generally follow established organic synthesis methodologies for complex organic compounds .

Pemigatinib is primarily indicated for:

  • Treatment of unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.
  • Potential use in other malignancies exhibiting similar FGFR genetic alterations.

Clinical trials have established its efficacy in specific patient populations, highlighting its role as a targeted therapy in oncology .

Pemigatinib is predominantly metabolized by cytochrome P450 3A4 (CYP3A4), making it susceptible to drug-drug interactions with other agents that inhibit or induce this enzyme. Co-administration with strong CYP3A4 inducers can reduce pemigatinib levels, while inhibitors can increase toxicity due to elevated drug concentrations. Monitoring and dose adjustments are recommended when used alongside such medications .

Adverse effects associated with pemigatinib include hyperphosphatemia, alopecia, diarrhea, and fatigue, necessitating careful patient management during therapy .

Pemigatinib belongs to a class of fibroblast growth factor receptor inhibitors that includes:

  • Erdafitinib: Another FGFR inhibitor used for bladder cancer; it has a different binding profile and pharmacokinetic properties.
  • Infigratinib: Similar in target but differs in structural components and specific indications.
  • Futibatinib: A newer agent targeting FGFRs with distinct structural characteristics.

Comparison Table

CompoundTargeted FGFRsIC50 (nM)Unique Features
Pemigatinib1, 2, 3<2Effective against cholangiocarcinoma
Erdafitinib1, 2~1.2Approved for bladder cancer
Infigratinib1, 2~0.9Different solubilizing group
Futibatinib1, 2~0.5Newest agent with unique binding mode

Pemigatinib's unique efficacy against specific genetic alterations in cholangiocarcinoma sets it apart from these similar compounds while sharing common mechanisms of action as a selective FGFR inhibitor .

Molecular Formula and Stereochemical Configuration

Pemigatinib possesses the molecular formula C24H27F2N5O4 with a corresponding molecular mass of 487.5 grams per mole. The compound exhibits a complex heterocyclic structure featuring a pyrrolopyridopyrimidine core system with specific substitution patterns that confer its unique pharmacological properties. The systematic chemical name for pemigatinib is 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one.

The structural architecture of pemigatinib incorporates several key functional groups that contribute to its biological activity. The molecule contains a difluorodimethoxyphenyl substituent attached to the tricyclic pyrrolo-pyrido-pyrimidine framework, along with an ethyl group and a morpholinylmethyl side chain. Importantly, pemigatinib is achiral, meaning it does not possess any stereogenic centers and therefore exists as a single stereoisomer. This characteristic simplifies both its synthesis and analytical characterization while ensuring consistent pharmacological properties.

The molecular structure exhibits pH-dependent solubility characteristics, with the compound being highly soluble under acidic conditions but demonstrating reduced solubility at physiological pH levels. This solubility profile classifies pemigatinib as a Biopharmaceutics Classification System class 2 compound, characterized by low solubility and high permeability. The compound appears as a white to off-white crystalline solid that demonstrates non-hygroscopic properties under standard storage conditions.

Crystallographic Analysis and Polymorphic Forms

Comprehensive crystallographic investigations have revealed important structural details about pemigatinib and its interaction with target proteins. High-resolution crystal structure analysis of the pemigatinib-fibroblast growth factor receptor 1 kinase domain complex has been determined at 2.5 Angstrom resolution, providing detailed insights into the binding mechanism. The crystal structure demonstrates that pemigatinib occupies the adenosine triphosphate-binding pocket of fibroblast growth factor receptor 1, where the activation loop adopts a specific conformational state known as the DFG-in conformation.

The pyrrolopyridine moiety of pemigatinib forms two critical hydrogen bonds with the amino-hydrogen group and the carbonyl group of Alanine564 in the hinge region of fibroblast growth factor receptor 1. This binding interaction stabilizes the compound within the active site through an extensive network of hydrogen bonds and van der Waals forces, contributing to its potent inhibitory activity. The electron density maps clearly define the structural characteristics of pemigatinib within the crystal lattice, confirming the accuracy of the proposed molecular architecture.

Polymorph screening studies have identified multiple polymorphic forms of pemigatinib, with many existing as solvates. The commercial form designated as Form I represents the most thermodynamically stable polymorph and is routinely produced during the manufacturing process. This polymorphic form demonstrates superior stability characteristics and is confirmed through X-ray powder diffractometry testing as part of the active substance release specification. The solid-state properties have been comprehensively characterized using a combination of analytical techniques including X-ray powder diffractometry, differential scanning calorimetry, thermal gravimetric analysis, melting point determination, hygroscopicity analysis through dynamic vapor sorption, and assessment of humidity cycling effects.

Synthetic Routes and Optimization Strategies

The synthesis of pemigatinib involves a sophisticated multi-step approach utilizing pyrrolopyridine as the primary starting material. The synthetic strategy encompasses five main synthetic steps using well-defined starting materials with acceptable specifications, following established principles for pharmaceutical manufacturing. The overall synthetic route has been designed to produce pemigatinib with high purity and yield while maintaining cost-effectiveness and scalability for commercial production.

Further synthetic transformations include sulfonylation of the nitrogen atom and acetal protection of the aldehyde, allowing for another directed ortho-metalation reaction at the more activated C2-position of the azaindole ring. The metalation process is guided by the sulfonyl group, which serves as an excellent directing group that increases the rate of hydrogen-metal exchange and stabilizes the metalated intermediate. Lithiation of the azaindole with lithium diisopropylamide followed by quenching with formamide provides an aldehyde that undergoes reductive amination with morpholine in the presence of sodium triacetoxyborohydride.

The preparation of the requisite aniline component involves a three-step sequence starting from methyl 3,5-dimethoxybenzoate, including fluorination, saponification of the ester, and a Curtius rearrangement. The Curtius rearrangement represents the thermal decomposition of acyl azides to the corresponding isocyanates, accomplished through reaction with diphenylphosphoryl azide. The resulting isocyanate undergoes hydrolysis to generate the primary amine or nucleophilic attack with alcohols such as tert-butanol to produce the corresponding carbamate.

Synthetic StepStarting MaterialKey ReagentProductYield Range
N-oxidationPyrrolopyridineOxidizing agentN-oxideNot specified
ChlorinationN-oxideMesyl chloride/DMF4-chloroazaindoleExcellent
Protection/Lithiation4-chloroazaindoleTIPS/DMFProtected aldehydeExcellent
Reductive aminationAldehyde intermediateMorpholine/NaBH(OAc)3Morpholine adductGood
Final cyclizationUrea intermediateLHMDSPemigatinibGood

Key Intermediate Characterization

The synthetic pathway to pemigatinib involves several critical intermediates that require careful characterization and quality control. The primary intermediate, designated as the pemigatinib morpholine intermediate, represents a crucial synthetic precursor that undergoes subsequent reduction, cyclization, and other transformations to yield the final product. This intermediate incorporates the morpholinylmethyl side chain that contributes significantly to the binding affinity and selectivity profile of the final compound.

The aldehyde intermediate generated through the directed ortho-metalation sequence serves as a key building block for the subsequent reductive amination reaction. This intermediate must be carefully handled due to the reactivity of the aldehyde functional group and its potential for side reactions or degradation. Characterization of this intermediate typically involves nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm structure and purity.

The urea intermediate formed through reaction with ethyl isocyanate represents another critical synthetic precursor. This compound undergoes intramolecular cyclization upon exposure to lithium hexamethyldisilazide, resulting in displacement of the proximal chloride to furnish the azatricyclic framework. The cyclization reaction requires careful control of reaction conditions, including temperature, solvent selection, and reaction time, to ensure optimal yield and minimize unwanted side products.

The final synthetic transformation involves basic hydrolysis to remove the phenylsulfonyl protecting group, delivering pemigatinib in good overall yield. This deprotection step must be carefully monitored to ensure complete removal of the protecting group while avoiding degradation of the sensitive heterocyclic framework. Analytical characterization of the final product includes comprehensive spectroscopic analysis using Fourier Transform Infrared spectroscopy, 1H, 13C, and 19F nuclear magnetic resonance spectroscopy, mass spectrometry, ultraviolet spectroscopy, and elemental analysis to confirm the structure and purity of pemigatinib.

Pemigatinib demonstrates exceptional selectivity and potency as an inhibitor of fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, and fibroblast growth factor receptor 3 [1] [2]. Enzymatic assays utilizing recombinant human fibroblast growth factor receptor kinases have established the precise inhibitory concentrations for each receptor subtype [2].

The compound exhibits remarkable potency against fibroblast growth factor receptor 1 with a half maximal inhibitory concentration of 0.4 nanomolar, followed by fibroblast growth factor receptor 2 at 0.5 nanomolar, and fibroblast growth factor receptor 3 at 1.0 nanomolar [2]. Alternative studies have reported slightly varying values, with fibroblast growth factor receptor 1 inhibition at 0.2 nanomolar, fibroblast growth factor receptor 2 at 1.2 nanomolar, and fibroblast growth factor receptor 3 at 1.4 nanomolar [4].

Receptor SubtypeHalf Maximal Inhibitory Concentration (nanomolar)Reference Study
Fibroblast Growth Factor Receptor 10.2-0.4 [2] [4]
Fibroblast Growth Factor Receptor 20.5-1.2 [2] [4]
Fibroblast Growth Factor Receptor 31.0-1.4 [2] [4]
Fibroblast Growth Factor Receptor 415-30 [2] [4]

In contrast to its exceptional activity against fibroblast growth factor receptor 1–3, pemigatinib demonstrates significantly reduced potency against fibroblast growth factor receptor 4, with half maximal inhibitory concentrations ranging from 15 to 30 nanomolar, representing approximately 75-fold lower potency compared to fibroblast growth factor receptor 1 [4]. This selectivity profile distinguishes pemigatinib as a highly specific fibroblast growth factor receptor 1–3 inhibitor [2].

Comprehensive kinase selectivity profiling has revealed that pemigatinib maintains high selectivity for fibroblast growth factor receptors while exhibiting minimal off-target activity [20]. The compound shows mild inhibitory effects on vascular endothelial growth factor receptor 2 with a half maximal inhibitory concentration of 182 nanomolar and c-kit at 266 nanomolar, demonstrating good overall selectivity [20].

Structure-Activity Relationship Studies

Pemigatinib, designated as compound 38 in the discovery series, represents the culmination of extensive structure-activity relationship optimization efforts [1] [9]. The compound features a tricyclic urea scaffold that forms the core pharmacophore responsible for high-affinity binding to the fibroblast growth factor receptor adenosine triphosphate-binding pocket [4] [12].

The molecular structure can be divided into three critical components, each contributing distinct pharmacological properties [4]. The 3,5-dimethoxyphenyl ring constitutes the selectivity element, enhancing binding affinity through specific interactions with the hydrophobic pocket unique to fibroblast growth factor receptors [4] [12]. This dimethoxyphenyl moiety forms a crucial hydrogen bond with aspartic acid 641, significantly contributing to fibroblast growth factor receptor selectivity [4].

The tricyclic urea scaffold serves as the hinge-binding region, establishing two hydrogen bonds with alanine 564 in the hinge region of fibroblast growth factor receptor 1 [4]. This dual hydrogen bonding interaction provides superior binding stability compared to single hydrogen bond interactions observed with other fibroblast growth factor receptor inhibitors [4]. The pyrrolopyridine component of this scaffold forms specific contacts with the amino-hydrogen group and carbonyl group of alanine 564 [4].

The morpholine solubilizing group represents the third structural element, regulating lipophilicity and contributing to favorable pharmacokinetic properties [4]. This group addresses solubility challenges while maintaining potent biological activity [12]. The ethyl substituent on the nitrogen-1 position of the cyclic urea and the pyrrole ring configuration were identified as critical determinants of both potency and pharmacokinetic profile [12].

Structure-activity relationship studies revealed that modifications to the 3,5-dimethoxyphenyl ring significantly impact selectivity, with fluorine substitution at specific positions enhancing potency [4] [12]. The two fluorine atoms present in pemigatinib contribute to improved inhibitory activity while maintaining selectivity [12].

Crystallographic analysis of the pemigatinib-fibroblast growth factor receptor 1 complex demonstrates that the compound adopts a DFG-in conformation within the adenosine triphosphate-binding pocket, characteristic of Type I kinase inhibitors [4]. The extensive network of hydrogen bonds and van der Waals contacts accounts for the exceptional binding affinity and selectivity profile [4].

In Vitro Cellular Efficacy in Fibroblast Growth Factor Receptor-Altered Models

Pemigatinib demonstrates potent cellular activity across diverse cancer cell lines harboring fibroblast growth factor receptor alterations [2] [7]. Cellular proliferation assays using Ba/F3 cells engineered to express fibroblast growth factor receptor translocations reveal half maximal inhibitory concentrations of 1.2 nanomolar for fibroblast growth factor receptor 1, 0.3 nanomolar for fibroblast growth factor receptor 2, and 1.2 nanomolar for fibroblast growth factor receptor 3 [4].

Cell Line ModelFibroblast Growth Factor Receptor AlterationHalf Maximal Inhibitory Concentration (nanomolar)
Ba/F3-TEL-Fibroblast Growth Factor Receptor 1Fusion protein1.2
Ba/F3-TEL-Fibroblast Growth Factor Receptor 2Fusion protein0.3
Ba/F3-TEL-Fibroblast Growth Factor Receptor 3Fusion protein1.2
Ba/F3-Fibroblast Growth Factor Receptor 4Translocation12

Cell viability assays demonstrate selective inhibition of tumor cell lines with activated fibroblast growth factor receptor signaling compared to cell lines lacking fibroblast growth factor receptor aberrations [2]. Pemigatinib exhibits no significant impact on parental Ba/F3 cell growth, with half maximal inhibitory concentrations exceeding 5 micromolar, confirming selectivity for fibroblast growth factor receptor-dependent cellular proliferation [4].

Comprehensive cellular studies across multiple cancer types reveal differential sensitivity based on specific fibroblast growth factor receptor alterations [13]. H1581 lung cancer cells expressing fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2 demonstrate significant growth inhibition, while KATO III gastric cancer cells with fibroblast growth factor receptor 2 overexpression show comparable sensitivity [13]. RT-112 bladder cancer cells harboring fibroblast growth factor receptor 3 and fibroblast growth factor receptor 3-TACC3 fusion protein exhibit robust response to pemigatinib treatment [13].

Treatment with 100 nanomolar pemigatinib results in 25% reduction in cell viability after 24 hours and 40-60% reduction after 48 hours across fibroblast growth factor receptor-altered cell lines [13]. Cell cycle analysis reveals that pemigatinib induces G1 phase arrest in H1581 and KATO III cells after 24 hours, with sustained arrest maintained at 48 hours in H1581 cells [13].

The compound effectively inhibits fibroblast growth factor receptor autophosphorylation in cellular systems, with complete suppression of phosphorylation observed at concentrations as low as 5 nanomolar [6]. This cellular activity correlates directly with downstream pathway inhibition, including phospho-extracellular signal-regulated kinase and phospho-signal transducer and activator of transcription 5 suppression [6].

In Vivo Pharmacodynamic Biomarkers

Pemigatinib demonstrates robust in vivo activity across multiple xenograft tumor models harboring fibroblast growth factor receptor alterations [2] [15]. Mouse xenograft studies utilizing human tumor models with fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, or fibroblast growth factor receptor 3 alterations consistently show significant tumor growth suppression [15].

Oral administration of pemigatinib at doses as low as 0.3 milligrams per kilogram achieves meaningful antitumor activity in acute myeloid leukemia models with fibroblast growth factor receptor 1 alterations, cholangiocarcinoma models with fibroblast growth factor receptor 2 fusions, and urothelial carcinoma models with fibroblast growth factor receptor 3 modifications [20] [27].

Pharmacodynamic monitoring reveals that serum phosphate levels serve as a reliable biomarker for fibroblast growth factor receptor inhibition [16]. Following daily administration of 13.5 milligrams pemigatinib, serum phosphate concentrations increase significantly on days 8 and 15 of treatment cycles, with mean concentrations reaching 2.25 milligrams per deciliter [16]. These elevations return to baseline levels during treatment interruption periods, demonstrating reversible on-target effects [16].

BiomarkerBaselineDay 8Day 15Treatment Break
Serum Phosphate (milligrams/deciliter)Baseline2.252.25Return to baseline
Coefficient of Variation-31.3%31.3%-

In patient-derived xenograft models of cholangiocarcinoma expressing oncogenic fibroblast growth factor receptor 2 Transformer-2 beta homolog fusion protein, pemigatinib achieves sustained tumor regression [6]. The compound effectively suppresses fibroblast growth factor receptor 2 phosphorylation in fibroblast growth factor receptor 2-amplified human gastric cancer cells and inhibits fibroblast growth factor receptor phosphorylation in Ba/F3 cells expressing TEL-fibroblast growth factor receptor 1 or TEL-fibroblast growth factor receptor 3 fusion proteins [6].

Downstream signaling pathway analysis reveals that pemigatinib reduces phosphorylation of fibroblast growth factor receptor 1 and key downstream signaling proteins including extracellular signal-regulated kinase 1/2 and signal transducer and activator of transcription 5 in cells expressing constitutively active fibroblast growth factor receptor 1OP2-fibroblast growth factor receptor 1 fusion protein [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

487.20311068 g/mol

Monoisotopic Mass

487.20311068 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y6BX7BL23K

Drug Indication

Pemigatinib is indicated for the treatment of unresectable locally advanced or metastatic cholangiocarcinoma in previously-treated adult patients with a fibroblast growth factor receptor 2 (FGFR2) fusion or other rearrangement as detected by an FDA-approved test. It is also indicated for the treatment of adults with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.
Pemazyre monotherapy is indicated for the treatment of adults with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed  after at least one prior line of systemic therapy.
Treatment of myeloid/lymphoid neoplasms with eosinophilia and gene rearrangement
Treatment of cholangiocarcinoma, Treatment of urothelial carcinoma

Livertox Summary

Pemigatinib is a fibroblast growth factor (FGF) receptor kinase inhibitor that is used to treat unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma, as well as myeloid or lymphoid neoplasms with FGFR rearrangements. Pemigatinib is associated with transient and usually mild-to-moderate elevations in serum aminotransferase levels during therapy, but has not been convincingly linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Fibroblast growth factor receptor (FGFR) is a receptor tyrosine kinase involved in activating signalling pathways that promote cell proliferation, survival, and migration, as well as growth arrest and cellular differentiation. The initiation of the FGFR signalling pathway requires the binding of its natural ligand, fibroblast growth factor (FGF). Once FGF binds to the extracellular ligand-binding domain of the receptor, FGFRs dimerize and autophosphorylate the tyrosine residue in the intracellular tyrosine-kinase domain, leading to the activation of the tyrosine kinase. Downstream cascades involve phosphorylation of multiple intracellular signalling proteins, such as phosphatidylinositol 3 kinase (PI3K)-AKT and RAS/mitogen-activated protein kinase (MAPK), and phospholipase Cγ, which activates the protein kinase C pathway. FGFR-mediated pathway ultimately promotes cell growth, differentiation, survival, angiogenesis, and organogenesis, depending on cell type. Expressed in different isoforms in various tissues and cell lines, FGFRs are not constitutively active in normal cells. However, FGFR1, FGFR2, or FGFR3 alterations in certain tumours can lead to constitutive FGFR activation and aberrant FGFR signalling, supporting the proliferation and survival of malignant cells. Pemigatinib inhibits FGFR1, FGFR2, and FGFR3, blocking their signalling pathways and decreasing cell viability in cancer cell lines with activating FGFR amplification and fusions that resulted in constitutive activation of FGFR signalling. Genetic alterations in FGFR1, FGFR2, and FGFR3 (such as amplification, missense, or fusion mutations in the coding region) leading to constitutive activation of FGFR signalling pathways are observed in various tumours. However, alterations in FGFR genes are demonstrated in selected patients and do not always imply oncogene development. Therefore, it is imperative that fusion or rearrangement of FGFRs are demonstrated through tests prior to initiation of drug therapy.

Absorption Distribution and Excretion

Following administration of a single oral dose of 13.5 mg pemigatinib, the median Tmax was 1.13 (0.50-6.00) hours. The steady state was reached within 4 days following repeated once daily dosing, with the median drug accumulation ratio of 1.63 (range 0.63 to 3.28). Steady-state concentration of pemigatinib increased in a dose-proportional manner over the dose range of 1 to 20 mg, which is about 0.07 to 1.5 times the recommended dose. The mean steady-state AUC and Cmax were 2620 nM x h (54% CV) and 236 nM, respectively.
Following oral administration of a single radiolabeled dose of 11 mg pemigatinib, about 82.4% of the dose was recovered in feces. Of this recovered drug, about 1.4% of the dose was unchanged parent compound. About 12.6% of the dose was recovered in urine, where 1% of the dose was unchanged.
The apparent volume of distribution was 235 L (60.8% CV) following a single oral dose of 13.5 mg pemigatinib.
Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean apparent clearance (CL/F) was 10.6 L/h (54% CV).

Metabolism Metabolites

Pemigatinib is predominantly metabolized by the CYP3A4 enzyme _in vitro_. Its specific metabolic pathway and resulting metabolites have not yet been characterized.

Wikipedia

Pemigatinib
Gallium_perrhenate

Biological Half Life

Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean elimination half-life (t½) of pemigatinib was 15.4 (51.6% CV) hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Casadei C, Dizman N, Schepisi G, Cursano MC, Basso U, Santini D, Pal SK, De Giorgi U: Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors. Ther Adv Med Oncol. 2019 Nov 25;11:1758835919890285. doi: 10.1177/1758835919890285. eCollection 2019. [PMID:31803255]
Liu PCC, Koblish H, Wu L, Bowman K, Diamond S, DiMatteo D, Zhang Y, Hansbury M, Rupar M, Wen X, Collier P, Feldman P, Klabe R, Burke KA, Soloviev M, Gardiner C, He X, Volgina A, Covington M, Ruggeri B, Wynn R, Burn TC, Scherle P, Yeleswaram S, Yao W, Huber R, Hollis G: INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One. 2020 Apr 21;15(4):e0231877. doi: 10.1371/journal.pone.0231877. eCollection 2020. [PMID:32315352]
Blechacz B: Cholangiocarcinoma: Current Knowledge and New Developments. Gut Liver. 2017 Jan 15;11(1):13-26. doi: 10.5009/gnl15568. [PMID:27928095]
Roskoski R Jr: The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. Pharmacol Res. 2020 Jan;151:104567. doi: 10.1016/j.phrs.2019.104567. Epub 2019 Nov 23. [PMID:31770593]
FDA Approved Drug Products: PEMAZYRE (pemigatinib) tablets, for oral use
FDA Resources for Information | Approved Drugs: FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion

Explore Compound Types